

Application Notes and Protocols for Intraperitoneal Injection of BRD5529 in Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BRD5529

Cat. No.: B606353

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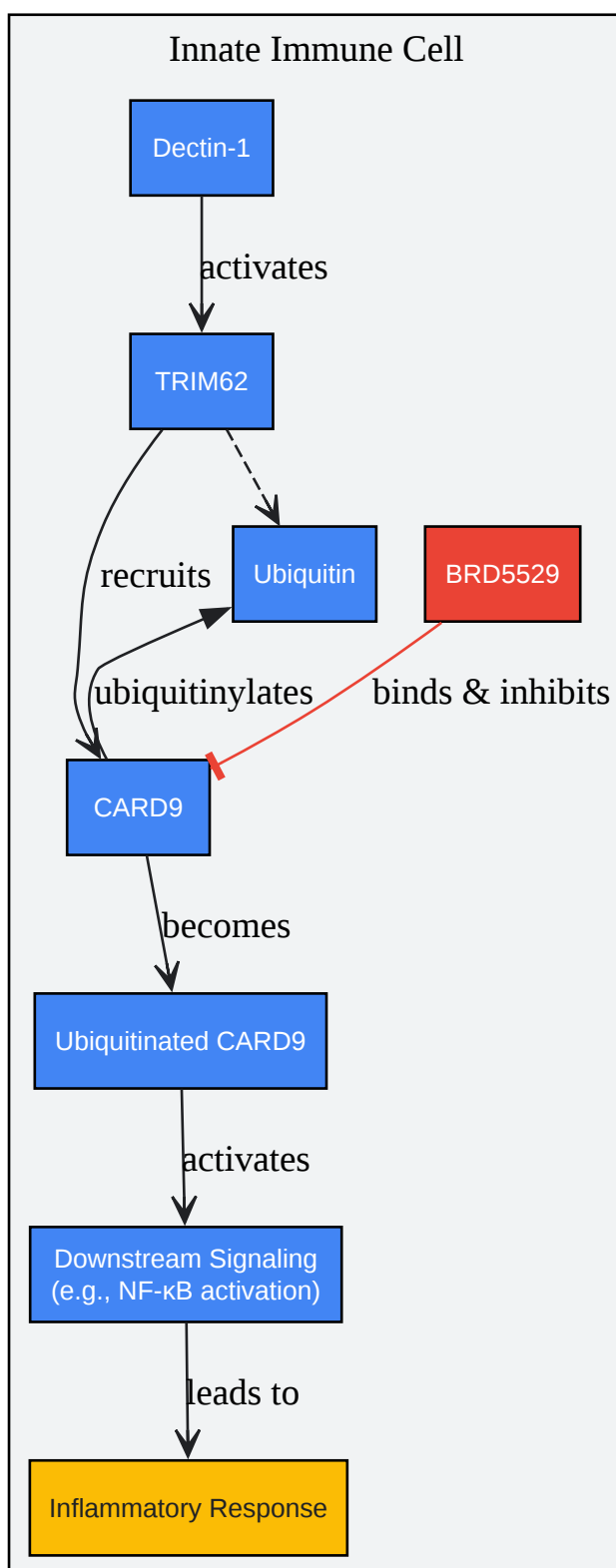
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of the selective CARD9-TRIM62 protein-protein interaction inhibitor, **BRD5529**, for intraperitoneal (i.p.) injection in mice. The provided information is intended to guide researchers in conducting in vivo studies to investigate the therapeutic potential of **BRD5529** in relevant disease models.

Compound Information:

Parameter	Value	Reference
Compound Name	BRD5529	[1] [2]
CAS Number	1358488-78-4	[1]
Mechanism of Action	Inhibitor of CARD9-TRIM62 protein-protein interaction, leading to decreased CARD9 ubiquitinylation and subsequent inhibition of downstream inflammatory signaling.	[1] [2] [3]
In Vitro IC ₅₀	8.6 μ M for CARD9-TRIM62 inhibition	[1] [2]
Storage of Stock Solution	-80°C for up to 2 years; -20°C for up to 1 year.	[1]

Signaling Pathway of BRD5529



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Caption: Mechanism of action of **BRD5529** in inhibiting the CARD9 signaling pathway.

Experimental Protocols

Two distinct protocols for preparing **BRD5529** for intraperitoneal injection in mice have been reported. The choice of protocol may depend on the desired final concentration and experimental setup.

Protocol 1: Multi-Component Vehicle Formulation

This protocol utilizes a combination of solvents to achieve a clear solution of **BRD5529**.

Materials:

- **BRD5529** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile, pyrogen-free microcentrifuge tubes and syringes

Formulation Composition:

Component	Percentage
DMSO	10%
PEG300	40%
Tween-80	5%
Saline	45%

Procedure:

- Prepare a stock solution of **BRD5529** in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the injection vehicle, prepare a 20.8 mg/mL stock solution in

DMSO.

- Combine the vehicle components. In a sterile tube, add the required volumes of each component in the following order, ensuring thorough mixing after each addition:
 - Add 400 μ L of PEG300.
 - Add 100 μ L of the **BRD5529** DMSO stock solution (20.8 mg/mL) and mix thoroughly.
 - Add 50 μ L of Tween-80 and mix until the solution is homogenous.
 - Add 450 μ L of saline to bring the total volume to 1 mL.
- Ensure complete dissolution. If any precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[\[1\]](#) The final solution should be clear.
- Administer to mice. The prepared solution can be administered via intraperitoneal injection at the desired dosage. A toxicology study reported using doses of 0.1 or 1.0 mg/kg daily for two weeks without significant adverse effects.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Achievable Concentration: ≥ 2.08 mg/mL (4.47 mM)[\[1\]](#)

Protocol 2: 1% Methocel™ Formulation

This protocol was utilized in a preclinical toxicology study and has been shown to be well-tolerated in mice.[\[4\]](#)[\[7\]](#)[\[8\]](#)

Materials:

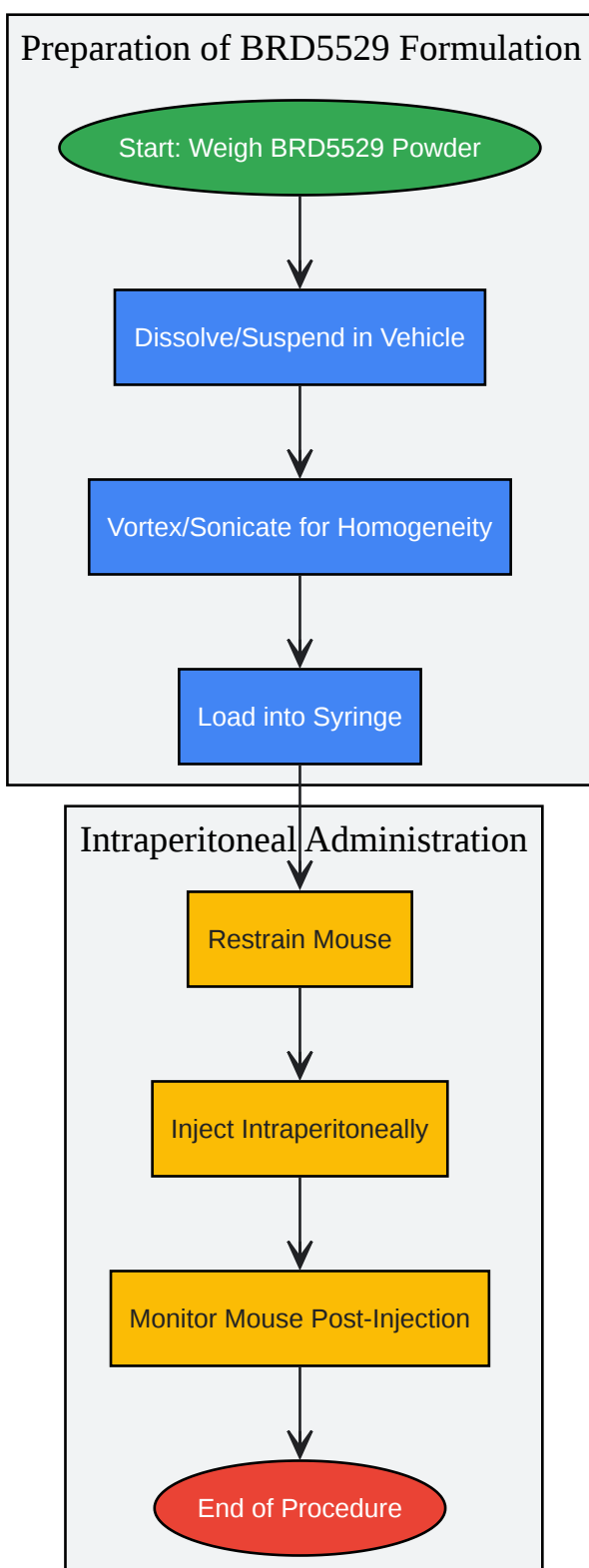
- **BRD5529** powder
- 1% Methocel™ (methylcellulose) solution in sterile water
- Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

- Prepare the 1% Methocel™ vehicle. Dissolve the appropriate amount of Methocel™ powder in sterile water to achieve a 1% (w/v) solution. Ensure the solution is sterile.

- Prepare the **BRD5529** suspension. Weigh the required amount of **BRD5529** powder and suspend it in the 1% Methocel™ vehicle to achieve the desired final concentration for injection.
- Ensure a uniform suspension. Vortex or sonicate the mixture to ensure a homogenous suspension before each injection.
- Administer to mice. This formulation was administered daily via intraperitoneal injection at doses of 0.1 mg/kg and 1.0 mg/kg for 14 days.[4][5][6] The typical injection volume for mice is 100 µL.[4][7][8]

Experimental Workflow for BRD5529 Preparation and Injection



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Caption: Workflow for preparing and administering **BRD5529** to mice via intraperitoneal injection.

In Vivo Dosing and Toxicology Summary

A preclinical study evaluated the safety and tolerability of **BRD5529** administered intraperitoneally to mice daily for two weeks.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Parameter	Vehicle	Doses Administered	Key Findings	Reference
Toxicology Study	1% Methocel™	0.1 mg/kg and 1.0 mg/kg	No significant changes in weight gain, lung function, or pro-inflammatory cytokines were observed. Histological examination of the lung, liver, and kidney showed no significant pathology. The compound was well-tolerated.	[4] [5] [6] [7] [8]

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by the end-user for their specific experimental needs and in accordance with institutional animal care and use guidelines.

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